molecular formula C17H19NO4S2 B2681207 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1448034-82-9

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2681207
CAS RN: 1448034-82-9
M. Wt: 365.46
InChI Key: UHKHYZZHYVHVLU-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

Compounds related to 3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, novel derivatives of celecoxib, a well-known anti-inflammatory drug, have shown promising results in reducing inflammation and pain without causing significant tissue damage, as well as displaying anticancer activities against human tumor cell lines (Ş. Küçükgüzel et al., 2013).

Endothelin Antagonists for Cardiovascular Diseases

Biphenylsulfonamide derivatives have been identified as selective endothelin-A (ETA) antagonists, which are crucial for treating cardiovascular diseases. These compounds exhibit improved binding and functional activity against endothelin receptors, offering a pathway to develop treatments for conditions exacerbated by endothelin, such as hypertension (N. Murugesan et al., 1998).

Enzyme Inhibition for Therapeutic Targets

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in several neurological disorders. High-affinity inhibitors of this enzyme could be instrumental in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (S. Röver et al., 1997).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups has been synthesized, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential candidate for Type II photosensitizers in photodynamic therapy, a promising treatment for cancer (M. Pişkin et al., 2020).

UV Protection and Antimicrobial Applications

Thiazole azodyes containing a sulfonamide moiety have been applied to cotton fabrics, enhancing their dyeability and providing functional benefits such as UV protection and antibacterial properties. These modifications offer a novel approach to functionalizing textiles with added health and protection benefits (H. Mohamed et al., 2020).

properties

IUPAC Name

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-12(19)13-4-2-5-15(10-13)24(21,22)18-11-17(20,14-7-8-14)16-6-3-9-23-16/h2-6,9-10,14,18,20H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKHYZZHYVHVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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